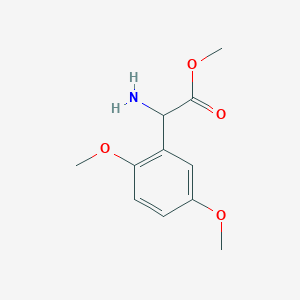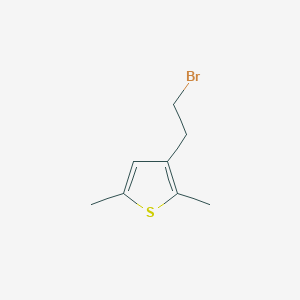
3-(2-Bromoethyl)-2,5-dimethylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromoethyl)-2,5-dimethylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 2-bromoethyl group and two methyl groups at the 2 and 5 positions. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-2,5-dimethylthiophene typically involves the bromination of 2,5-dimethylthiophene followed by the introduction of the bromoethyl group. One common method is the electrophilic bromination of 2,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then reacted with ethylene bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(2-Bromoethyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2,5-dimethylthiophene with an ethyl group.
科学的研究の応用
3-(2-Bromoethyl)-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(2-Bromoethyl)-2,5-dimethylthiophene depends on its specific application. In chemical reactions, the bromoethyl group acts as a reactive site for nucleophilic substitution, while the thiophene ring provides stability and aromaticity. In biological systems, the compound may interact with cellular targets through its electrophilic bromoethyl group, potentially leading to the modification of biomolecules and disruption of cellular processes .
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Another bromoethyl-substituted compound used in organic synthesis.
(2-Bromoethyl)benzene: A bromoethyl-substituted aromatic compound with applications in pharmaceutical synthesis.
Uniqueness
3-(2-Bromoethyl)-2,5-dimethylthiophene is unique due to its thiophene ring, which imparts distinct electronic properties and stability compared to other bromoethyl-substituted compounds. The presence of methyl groups at the 2 and 5 positions further enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
特性
分子式 |
C8H11BrS |
|---|---|
分子量 |
219.14 g/mol |
IUPAC名 |
3-(2-bromoethyl)-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-6-5-8(3-4-9)7(2)10-6/h5H,3-4H2,1-2H3 |
InChIキー |
CJSXFAFLZBKYPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


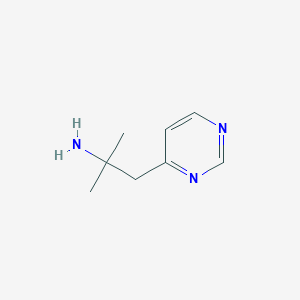
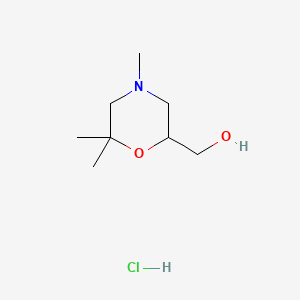
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
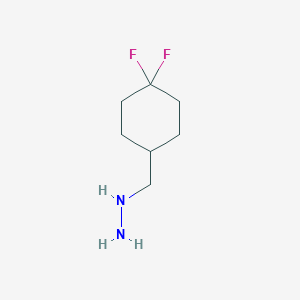
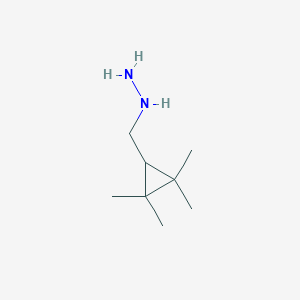
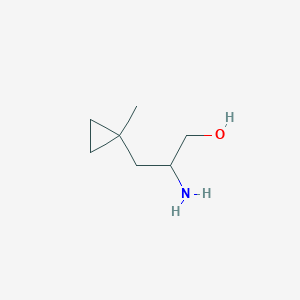
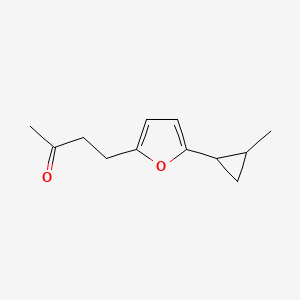
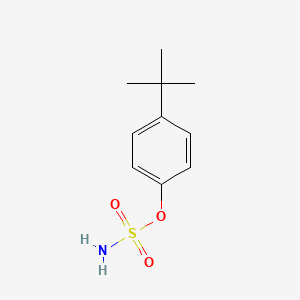

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
